molecular formula C6H9NO2 B8389158 2-Cyanotetrahydrofuran-5-methanol

2-Cyanotetrahydrofuran-5-methanol

Cat. No. B8389158
M. Wt: 127.14 g/mol
InChI Key: UMFWHIDGOYLQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanotetrahydrofuran-5-methanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyanotetrahydrofuran-5-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanotetrahydrofuran-5-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h5-6,8H,1-2,4H2

InChI Key

UMFWHIDGOYLQAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C=CCCC(O)C#N
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Synthesis routes and methods II

Procedure details

The compounds of formula I wherein n is 0 are prepared by epoxidation-cyclization of novel cyanohydrins, i.e., 2-hydroxy-5-hexenenitrile or 2,5-dialkyl-2-hydroxy-5-hexenenitrile, of the formula ##STR3## wherein R1 and R2 are as defined for formula I, e.g., by epoxidation with m-chloroperbenzoic acid followed by treatment of the resulting epoxy cyanohydrin with hydrochloric acid to yield the novel 2-cyanotetrahydrofuran-5-methanol of the formula ##STR4## wherein R1 and R2 are as defined for formula I, and subsequent etherification e.g., with RCH2Cl. The 2-hydroxy-5-hexenenitriles are prepared by treating the corresponding unsaturated ketone with, acetic anhydride and potassium cyanide by the general procedure of R. Franks, R. Berry, and O. Shotwell, J. Am. Chem. Soc., 71, 3889 (1949). The unsaturated ketones are prepared by (1) reaction of an aldehyde with an unsaturated Grignard reagent followed by selective oxidation of the hydroxy group to a ketone, or (2) reaction of an allyl chloride with an alkanedione as described, for example, in F. Barbot, D. Mesnard, and L. Miginiac, Organic Preparations and Procedures International 10, 261 (1978).
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cyanohydrins
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2-hydroxy-5-hexenenitrile
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2,5-dialkyl-2-hydroxy-5-hexenenitrile
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epoxy cyanohydrin
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